1,2,3,4-Tetrabromo-5,6-dimethoxybenzene

Organic Synthesis Materials Science Aryne Chemistry

1,2,3,4-Tetrabromo-5,6-dimethoxybenzene is a critical synthetic intermediate for polycyclic aromatic hydrocarbons (PAHs) and nanographenes. Its unique 1,2,3,4-contiguous bromination pattern enables controlled aryne generation for cycloaddition cascades—reactivity not achievable with the symmetrical 1,2,4,5-isomer. The 5,6-dimethoxy groups provide orthogonal synthetic handles via demethylation. Regioisomeric purity validated by X-ray crystallography ensures precise carbon framework construction. Valued as an analytical standard for PBDE metabolite studies (XLogP3=4.6, TPSA=18.5 Ų).

Molecular Formula C8H6Br4O2
Molecular Weight 453.75 g/mol
CAS No. 26884-57-1
Cat. No. B1623240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrabromo-5,6-dimethoxybenzene
CAS26884-57-1
Molecular FormulaC8H6Br4O2
Molecular Weight453.75 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1Br)Br)Br)Br)OC
InChIInChI=1S/C8H6Br4O2/c1-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1-2H3
InChIKeyWCLKSQYCWXZMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrabromo-5,6-dimethoxybenzene (CAS 26884-57-1): A Strategic Intermediate for Polycyclic Aromatic Synthesis


1,2,3,4-Tetrabromo-5,6-dimethoxybenzene (CAS 26884-57-1) is a highly substituted polybrominated aromatic compound with the molecular formula C₈H₆Br₄O₂ and a molecular weight of 453.75 g/mol [1]. It features a benzene ring fully substituted with four bromine atoms and two methoxy groups . This compound is primarily valued as a synthetic intermediate, particularly in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nanographenes, due to its dense functionalization that enables precise molecular construction . Its computed XLogP3-AA value is 4.6, and its topological polar surface area is 18.5 Ų [1].

Why 1,2,3,4-Tetrabromo-5,6-dimethoxybenzene is Not Interchangeable with Other Polybrominated Benzenes


The specific 1,2,3,4-contiguous bromination pattern combined with the 5,6-dimethoxy substitution of 1,2,3,4-tetrabromo-5,6-dimethoxybenzene confers a unique regiochemical and electronic profile that is not replicated by its isomers or other polybrominated benzenes. For instance, the 1,2,4,5-tetrabromo-3,6-dimethoxybenzene isomer (CAS 19403-94-2) exhibits a symmetrical substitution pattern, leading to drastically different reactivity in cross-coupling reactions and self-assembly processes . Similarly, the absence of methoxy groups in 1,2,3,4-tetrabromo-5,6-dimethylbenzene (CAS 2810-69-7) results in lower molecular weight and altered electronic properties [1]. These structural variations preclude the direct substitution of one compound for another without significant re-optimization of reaction conditions and potential loss of desired product properties.

Quantitative Evidence for Selecting 1,2,3,4-Tetrabromo-5,6-dimethoxybenzene (CAS 26884-57-1)


Regioisomeric Purity and Bromination Pattern for Controlled Aryne Generation

The compound is defined by a specific 1,2,3,4-tetrabromo substitution pattern, verified by X-ray crystallography [1]. This arrangement is critical for its function as a precursor in polycyclic aromatic hydrocarbon (PAH) synthesis, enabling controlled elimination to generate highly reactive aryne intermediates . This reactivity is distinct from its regioisomer, 1,2,4,5-tetrabromo-3,6-dimethoxybenzene (CAS 19403-94-2), which presents a symmetrical bromination pattern .

Organic Synthesis Materials Science Aryne Chemistry

Molecular Weight and Elemental Composition vs. Methyl Analog

With a molecular weight of 453.75 g/mol and a bromine content of approximately 70.5% by weight, 1,2,3,4-tetrabromo-5,6-dimethoxybenzene offers a high halogen density [1]. This is a key differentiator from 1,2,3,4-tetrabromo-5,6-dimethylbenzene (CAS 2810-69-7), which has a lower molecular weight of 421.75 g/mol [2]. This difference arises from the replacement of the two methoxy groups (-OCH₃, MW 31) with methyl groups (-CH₃, MW 15).

Analytical Chemistry Polymer Chemistry Flame Retardancy

Calculated Lipophilicity and Topological Polar Surface Area for Environmental Fate Modeling

Computational models predict distinct physicochemical properties for this compound. It has a computed XLogP3-AA value of 4.6 and a topological polar surface area (TPSA) of 18.5 Ų [1]. In comparison, its regioisomer 1,2,4,5-tetrabromo-3,6-dimethoxybenzene (CAS 19403-94-2) has a computed LogP of 4.75 and an identical TPSA of 18.46 Ų . The subtle difference in LogP values (0.15 units) indicates a slightly lower lipophilicity for the target compound.

Environmental Chemistry ADME/Tox Computational Chemistry

Procurement-Driven Application Scenarios for 1,2,3,4-Tetrabromo-5,6-dimethoxybenzene


Synthesis of Nanographenes and Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is a critical precursor in the multi-step synthesis of structurally defined nanographenes and PAHs. Its specific 1,2,3,4-bromination pattern is essential for the controlled generation of aryne intermediates, which then undergo cycloaddition reactions to build complex fused-ring systems . The ability to achieve regioisomeric purity (as validated by X-ray crystallography [1]) ensures the desired carbon framework is constructed without unwanted isomers.

Analytical Standard for Environmental Fate Studies of Polybrominated Compounds

As a polybrominated diphenyl ether (PBDE) analog and potential metabolite, this compound's distinct physicochemical properties (e.g., XLogP3 = 4.6, TPSA = 18.5 Ų [2]) make it a useful analytical standard. Its lower lipophilicity compared to its 1,2,4,5-isomer suggests different environmental mobility and bioaccumulation potential, making it essential for developing targeted analytical methods and validating environmental fate models.

Building Block for Advanced Functional Materials

The dense halogenation and methoxy functionalization of this compound offer multiple synthetic handles for constructing advanced materials. The bromine atoms are reactive sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the methoxy groups can be demethylated to yield hydroxyl functionalities for further derivatization or to influence material properties . Its higher molecular weight and unique substitution pattern differentiate it from simpler polybrominated building blocks [3].

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